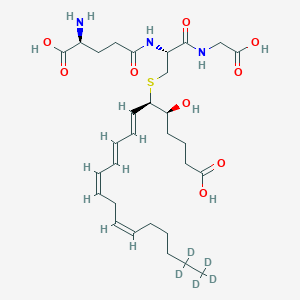
Iopamidol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iopamidol-d3 is a deuterated form of Iopamidol, a nonionic, low-osmolar iodinated contrast agent. It is primarily used in diagnostic imaging, particularly in angiography, to enhance the visibility of internal structures by absorbing X-rays. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iopamidol-d3 involves the incorporation of deuterium atoms into the Iopamidol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Purification: Ensuring the purity of the deuterated compound through techniques such as chromatography.
Quality Control: Rigorous testing to confirm the incorporation of deuterium and the overall quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Iopamidol-d3 can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: The replacement of one atom or group in the molecule with another, which can be achieved using various reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Applications De Recherche Scientifique
Iopamidol-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms due to its stable isotope labeling.
Biology: Employed in metabolic studies to track the distribution and breakdown of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Iopamidol.
Industry: Applied in the development of new diagnostic imaging agents and in quality control processes.
Mécanisme D'action
Iopamidol-d3 exerts its effects by enhancing the contrast of internal structures in diagnostic imaging. The iodine atoms in the molecule absorb X-rays, making the structures more visible. The deuterium atoms do not significantly alter the mechanism of action but provide a means to study the compound’s behavior in the body.
Molecular Targets and Pathways:
Molecular Targets: Blood vessels, tissues, and organs where the contrast agent is distributed.
Pathways: The compound is distributed through the bloodstream and excreted primarily through the kidneys.
Comparaison Avec Des Composés Similaires
Iopamidol: The non-deuterated form of Iopamidol-d3, used widely in diagnostic imaging.
Iohexol: Another nonionic, low-osmolar iodinated contrast agent with similar applications.
Iodixanol: A nonionic, iso-osmolar iodinated contrast agent used in similar diagnostic procedures.
Uniqueness of this compound: this compound is unique due to its stable isotope labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This makes it particularly valuable in research settings where understanding the behavior of the compound in the body is crucial.
Propriétés
Numéro CAS |
1217831-76-9 |
|---|---|
Formule moléculaire |
C17H22I3N3O8 |
Poids moléculaire |
780.108 |
Nom IUPAC |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodo-5-[[(2S)-3,3,3-trideuterio-2-hydroxypropanoyl]amino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3 |
Clé InChI |
XQZXYNRDCRIARQ-FYFSCIFKSA-N |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Synonymes |
N,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide; Iomapidol-d3; B-15000-d3; SQ-13396-d3; Iopamiro-d3; Iopamiron-d3; Isovue-d3; Jopamiro-d3; Niopam-d3; Solutrast-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid](/img/structure/B564341.png)
![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)



